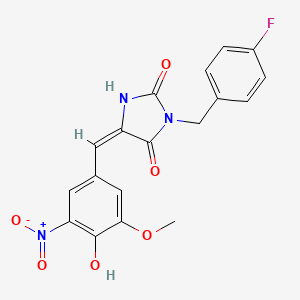![molecular formula C16H17N3O B5430199 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5430199.png)
4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a pyrrolopyridine derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.
作用機序
The mechanism of action of 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific enzymes and receptors in the body. The compound has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. Additionally, it has been shown to modulate the activity of GABA receptors in the brain, which could have implications for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary results suggest that the compound has a significant impact on various cellular and molecular processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the activity of neurotransmitter receptors in the brain. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine in lab experiments is its high potency and specificity. The compound has been found to be highly effective in inhibiting the activity of specific enzymes and receptors, making it a valuable tool for studying various cellular and molecular processes. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine. One area of focus could be the development of new derivatives or analogs of this compound with improved potency, solubility, and selectivity. Additionally, further studies could be conducted to investigate the compound's potential applications in other areas of scientific research, such as immunology and infectious diseases. Finally, more research is needed to fully understand the mechanism of action and physiological effects of this compound, which could have important implications for the development of new drugs and therapies.
合成法
The synthesis of 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine involves a multi-step process that includes the reaction of 2-bromo-5-isopropoxybenzoic acid with 2-methylpyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-bromo-4-chloropyridine, followed by a final deprotection step to obtain the target compound. The overall yield of this synthesis method is around 20%.
科学的研究の応用
4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine has shown potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. The compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Additionally, it has been shown to modulate the activity of neurotransmitter receptors in the brain, which could have implications for the treatment of neurological disorders. In drug discovery, this compound could serve as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
4-(2-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10(2)20-14-6-4-3-5-11(14)13-9-15(17)19-16-12(13)7-8-18-16/h3-10H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTUPCJBPHIEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CC(=NC3=C2C=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4,4-dimethylpentyl)amino]propyl}-2-(hydroxyimino)acetamide](/img/structure/B5430122.png)
![1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one](/img/structure/B5430123.png)
![2-isobutyl-6-[(1-methyl-1H-indol-3-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5430129.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B5430138.png)
![1'-(cyclopropylcarbonyl)-N-[(2-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5430139.png)

![N-{[(1R*,5S*,6r)-3-(2-furoyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-(3-phenylprop-2-yn-1-yl)cyclopropanamine](/img/structure/B5430159.png)
![N-benzyl-N'-[2-(pyrrolidin-1-ylsulfonyl)ethyl]sulfamide](/img/structure/B5430165.png)

![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonyl)benzamide](/img/structure/B5430186.png)
![2-[4-(aminosulfonyl)phenoxy]-N-isopropylpropanamide](/img/structure/B5430195.png)

![1'-(5-isopropylpyrimidin-4-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5430221.png)
![5-(2-ethylbutanoyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5430230.png)